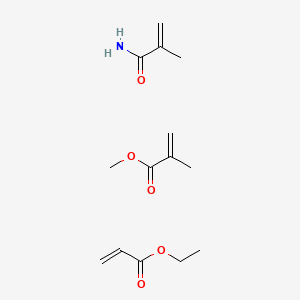

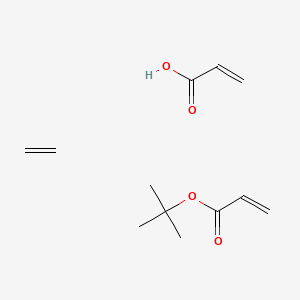

Ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl prop-2-enoate: , methyl 2-methylprop-2-enoate , and 2-methylprop-2-enamide are organic compounds that belong to the family of acrylates and methacrylates These compounds are widely used in various industrial applications due to their unique chemical properties

Méthodes De Préparation

Ethyl prop-2-enoate

Ethyl prop-2-enoate is typically synthesized through the acid-catalyzed esterification of acrylic acid with ethanol. The reaction is carried out in the presence of a catalyst such as sulfuric acid or ion exchange resin. The crude ester obtained is purified through processes like derecombination, extraction, and rectification . Industrial production methods include the oxidation of propylene to produce acrylic acid, which is then esterified with ethanol .

Methyl 2-methylprop-2-enoate

Methyl 2-methylprop-2-enoate is produced by the esterification of methacrylic acid with methanol. The reaction is catalyzed by sulfuric acid or other strong acids. Industrially, it can also be produced through the carboalkoxylation of ethylene to form methyl propionate, which is then condensed with formaldehyde to produce methyl 2-methylprop-2-enoate .

2-Methylprop-2-enamide

2-Methylprop-2-enamide is synthesized by the reaction of methacrylic acid with ammonia or amines. The reaction is typically carried out under mild conditions to prevent polymerization of the product .

Analyse Des Réactions Chimiques

Ethyl prop-2-enoate

Ethyl prop-2-enoate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(ethyl acrylate), which is used in coatings and adhesives.

Transesterification: Reacts with higher alcohols to form specialty acrylates.

Addition Reactions: Can undergo electrophilic addition reactions with halogens and hydrogen halides.

Methyl 2-methylprop-2-enoate

Methyl 2-methylprop-2-enoate is known for:

Polymerization: Forms poly(methyl methacrylate) (PMMA), used in acrylic glass and bone cement.

Addition Reactions: Reacts with nucleophiles and electrophiles to form various derivatives.

2-Methylprop-2-enamide

2-Methylprop-2-enamide participates in:

Polymerization: Forms poly(methacrylamide), used in hydrogels and water treatment.

Amidation: Reacts with carboxylic acids to form amides.

Applications De Recherche Scientifique

Ethyl prop-2-enoate

Ethyl prop-2-enoate is used in the production of polymers, resins, and plastics. It is also a reagent in the synthesis of pharmaceutical intermediates .

Methyl 2-methylprop-2-enoate

Methyl 2-methylprop-2-enoate is primarily used in the production of PMMA, which is used in medical devices, optical lenses, and as a bone cement . It is also used in the manufacture of coatings, adhesives, and sealants .

2-Methylprop-2-enamide

2-Methylprop-2-enamide is used in the synthesis of hydrogels, which have applications in drug delivery systems and tissue engineering . It is also used in water treatment and as a flocculant .

Mécanisme D'action

Ethyl prop-2-enoate

Ethyl prop-2-enoate acts as a monomer in polymerization reactions, forming long polymer chains through free radical mechanisms .

Methyl 2-methylprop-2-enoate

Methyl 2-methylprop-2-enoate polymerizes through free radical mechanisms to form PMMA. The polymerization process involves the formation of free radicals that initiate the chain reaction .

2-Methylprop-2-enamide

2-Methylprop-2-enamide polymerizes through free radical mechanisms to form poly(methacrylamide). The polymerization process involves the formation of free radicals that propagate the chain reaction .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl acrylate: Similar to ethyl prop-2-enoate, used in polymer production.

Methyl methacrylate: Similar to methyl 2-methylprop-2-enoate, used in PMMA production.

Methacrylamide: Similar to 2-methylprop-2-enamide, used in hydrogel synthesis.

Uniqueness

Ethyl prop-2-enoate: Unique for its use in the production of specialty acrylates.

Methyl 2-methylprop-2-enoate: Unique for its role in producing PMMA, a versatile material used in various applications.

2-Methylprop-2-enamide: Unique for its application in hydrogel synthesis and water treatment.

Propriétés

Numéro CAS |

30394-86-6 |

|---|---|

Formule moléculaire |

C14H23NO5 |

Poids moléculaire |

285.34 g/mol |

Nom IUPAC |

ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enamide |

InChI |

InChI=1S/2C5H8O2.C4H7NO/c1-4(2)5(6)7-3;1-3-5(6)7-4-2;1-3(2)4(5)6/h1H2,2-3H3;3H,1,4H2,2H3;1H2,2H3,(H2,5,6) |

Clé InChI |

WNHTUTLKXSFQBE-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C=C.CC(=C)C(=O)N.CC(=C)C(=O)OC |

Numéros CAS associés |

30394-86-6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline](/img/structure/B14689999.png)

![2-[1-(Naphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14690001.png)

![4-[3-Chloro-4-(propan-2-yl)phenyl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B14690077.png)